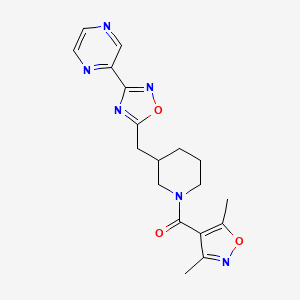

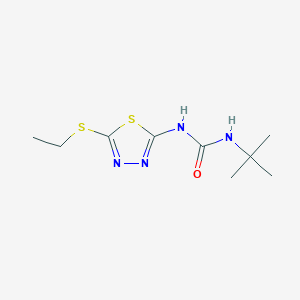

(3,5-二甲基异恶唑-4-基)(3-((3-(吡嗪-2-基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . They have a unique mechanism of action and offer several advantages in drug development, including the ability to target “undruggable” proteins, high efficiency, and non-immunogenicity .

Molecular Structure Analysis

The molecular structure of a PROTAC is typically composed of three parts: a ligand that binds to the protein of interest, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two . The specific molecular structure of this compound would need to be analyzed using specialized software or techniques, which are beyond my capabilities.Chemical Reactions Analysis

The primary chemical reaction involving PROTACs is the tagging of the target protein with ubiquitin, which signals for its degradation . The specifics of this reaction would depend on the exact nature of the target protein and the E3 ligase involved.科学研究应用

抗癌和抗菌应用

研究突出了相关吡唑和恶二唑衍生物潜在的抗癌和抗菌作用。例如,基于膦和双(吡唑-1-基)乙酸酯配体的酯衍生物的新型银配合物具有相似的结构,已显示出显着的体外抗肿瘤活性,尤其是对侵袭性和耐药的人类小细胞肺癌 (SCLC) 细胞。这些配合物在 2D 和 3D 癌细胞模型中有效,并选择性地靶向硫氧还蛋白 (TrxR),通过凋亡导致癌细胞死亡 (Pellei 等人,2023 年)。

类似地,已合成并评估了新的 2-(1,5,6-三甲基-1H-苯并[d]咪唑-2-羰基)-2,3-二氢-1H-吡唑-4-腈和相关化合物的抗氧化和抗菌活性。这些研究揭示了针对各种病原体的有希望的结果,包括金黄色葡萄球菌和鼠伤寒沙门氏菌,突出了这些化合物在治疗感染和疾病中的治疗潜力 (Bassyouni 等人,2012 年)。

合成化学应用

在合成化学领域,该化合物及其相关衍生物已被用于开发新的合成方法和创建复杂分子。通过多步法合成二甲基磺酰氨酸酯,一种恶唑-噻唑-吡啶产物,证明了该化合物在生成生物活性分子的效用。该合成涉及杂环化反应,展示了该化合物在促进复杂有机合成和生产治疗相关化合物中的作用 (Bagley 等人,2003 年)。

作用机制

未来方向

The field of PROTAC research is a rapidly evolving area of drug discovery, with potential applications in a wide range of diseases . Future research will likely focus on improving the selectivity and efficiency of PROTAC molecules, as well as expanding the range of target proteins that can be degraded.

属性

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3/c1-11-16(12(2)26-22-11)18(25)24-7-3-4-13(10-24)8-15-21-17(23-27-15)14-9-19-5-6-20-14/h5-6,9,13H,3-4,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKZKGAJZJNRHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)

![4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386258.png)

![1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2386259.png)

![exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2386261.png)

![ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2386265.png)

![1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2386266.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2386268.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2386271.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)